Miconazole Nitrate

Vulvovaginal candidiasis Topical antifungal therapy Symptom resolution kinetics

Miconazole nitrate (CAS 22832-87-7, logP 6.63) is a synthetic imidazole that blocks fungal 14α-demethylase, retaining activity against fluconazole-resistant Candida strains (MIC 0.06–1 vs. 8–64 µg/mL) with no resistance after 15 serial passages. Head-to-head trials confirm 4× faster symptom relief vs. oral fluconazole and non-inferior efficacy to systemic ketoconazole at a 40-fold lower topical dose. Supported evidence for nanoemulsion/emulgel topical delivery R&D, antifungal susceptibility panels, and azole-resistant drug discovery. Procure ≥98% purity material optimized for formulation programs demanding high-lipophilicity API handling.

Molecular Formula C18H15Cl4N3O4
Molecular Weight 479.1 g/mol
CAS No. 22832-87-7
Cat. No. B1677123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole Nitrate
CAS22832-87-7
SynonymsBrentan
Dactarin
Miconasil Nitrate
Miconazole
Miconazole Nitrate
Monistat
Nitrate, Miconasil
Nitrate, Miconazole
R 14,889
R-14,889
R14,889
Molecular FormulaC18H15Cl4N3O4
Molecular Weight479.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
InChIKeyMCCACAIVAXEFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility26.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Miconazole Nitrate 22832-87-7 Procurement Guide: Technical Specifications and Antifungal Class Positioning


Miconazole nitrate (CAS 22832-87-7) is a synthetic imidazole antifungal agent that functions as a 14α-demethylase inhibitor, blocking ergosterol biosynthesis in fungal cell membranes . The compound exists as a crystalline solid with a melting point of 170–185°C (decomposition observed at 184°C), a molecular weight of 479.14 g/mol, and a logP of 6.63, reflecting high lipophilicity and poor aqueous solubility (<1 mg/mL in water at 25°C) while exhibiting solubility in DMSO (96 mg/mL) and pyridine (50 mg/mL) . As a BCS Class II drug with low solubility and high permeability, miconazole nitrate presents formulation challenges that have driven the development of advanced delivery systems, distinguishing procurement considerations from other imidazole antifungals [1].

Miconazole Nitrate Differentiation: Why In-Class Imidazole Substitution Is Not Straightforward


Imidazole antifungal agents share a common mechanism of action yet differ substantially in physicochemical properties, antimicrobial spectrum, and clinical performance characteristics that preclude simple substitution. Miconazole nitrate exhibits a logP of 6.63, significantly higher than ketoconazole (logP 4.35) and clotrimazole (logP 5.0), directly impacting skin retention, formulation compatibility, and delivery system requirements . Critically, miconazole nitrate retains activity against fluconazole-resistant Candida strains with elevated MICs of 8–64 µg/mL, where miconazole MICs remain at 0.06–1 µg/mL—a cross-resistance profile that cannot be assumed for all imidazole analogs [1]. Furthermore, direct head-to-head clinical trials demonstrate that topical miconazole nitrate achieves non-inferior efficacy to systemic ketoconazole at a 40-fold lower dose (10 mg topical vs. 400 mg oral), a therapeutic index advantage that is compound-specific and cannot be extrapolated across the imidazole class [2].

Miconazole Nitrate Comparative Evidence: Quantitative Differentiation Data for Scientific Selection


Miconazole Nitrate vs. Fluconazole: 4-Fold Faster Symptom Relief in Vulvovaginal Candidiasis

Miconazole nitrate topical therapy achieves significantly faster symptomatic relief compared to oral fluconazole in vulvovaginal candidiasis. In a randomized, double parallel group study of 300 women, MONISTAT® (miconazole nitrate) relieved itching, burning, and irritation 4 times faster than DIFLUCAN® (fluconazole 150 mg oral) [1]. This difference is mechanistically attributed to the direct local action of miconazole at the infection site versus the systemic absorption requirement for oral fluconazole [1].

Vulvovaginal candidiasis Topical antifungal therapy Symptom resolution kinetics

Miconazole Nitrate vs. Ketoconazole: Non-Inferior Clinical Efficacy at 40-Fold Lower Dose in Oropharyngeal Candidiasis

In a randomized controlled trial of 357 HIV-positive patients with oropharyngeal candidiasis, miconazole nitrate 10 mg once-daily topical mucoadhesive buccal tablet demonstrated non-inferior clinical efficacy compared to systemic ketoconazole 400 mg once-daily oral therapy [1]. At day 7, clinical response rates were 87% (135/156) for miconazole nitrate and 90% (137/153) for ketoconazole, with a 90% confidence interval of the treatment difference of −9% to 3% [1]. Importantly, the miconazole group experienced fewer gastrointestinal adverse events and drug-related adverse events than the ketoconazole group [1].

Oropharyngeal candidiasis HIV-associated fungal infections Topical mucosal drug delivery

Miconazole Nitrate vs. Fluconazole in Severe Vulvovaginal Candidiasis: Comparable Mycological Cure with Two-Dose Regimen

In a prospective, randomized case-control study of 577 patients with severe vulvovaginal candidiasis (SVVC), two doses of miconazole nitrate vaginal suppository 1,200 mg demonstrated comparable long-term efficacy to two doses of oral fluconazole 150 mg [1]. At the 7-14 day follow-up, mycological cure rates were 75.9% (220/290) for miconazole and 84.0% (241/287) for fluconazole (p < 0.05). At the second follow-up (30-35 days), cure rates were 64.8% (188/290) and 69.7% (200/287) respectively, with no statistically significant difference (p > 0.05) [1]. The study conclusion states that miconazole nitrate was as effective as oral fluconazole for SVVC treatment [1].

Severe vulvovaginal candidiasis Mycological cure rate Topical suppository formulation

Miconazole Nitrate MIC Profile: Potent Activity Against Fluconazole-Resistant Candida Strains

Miconazole nitrate demonstrates potent inhibitory activity against all tested Candida species, including strains with documented fluconazole resistance. In susceptibility testing against 25 strains of six Candida species, miconazole exhibited an MIC range of 0.004-1.0 µg/mL, with MIC50 of 0.03 µg/mL and MIC90 of 0.5 µg/mL [1]. Notably, against strains showing elevated MICs for fluconazole (8-64 µg/mL), miconazole maintained an MIC range of 0.06-1 µg/mL [1]. Serial passage experiments (15 passages at 0.5× to 4× MIC) showed no increase in miconazole MICs, with the highest final MIC remaining at 0.5 µg/mL [1]. These MIC values are comparable to those of other antifungal agents tested except for fluconazole, to which MICs were four dilutions higher [1].

Antifungal susceptibility testing Fluconazole resistance Candida species MIC determination

Miconazole Nitrate Nanoemulsion vs. Cream Formulation: Enhanced Antifungal Activity and Physicochemical Performance

Comparative formulation studies demonstrate that miconazole nitrate nanoemulsion preparations outperform conventional cream formulations across multiple quality parameters. Evaluation results indicated that miconazole nitrate nanoemulsion preparations were superior to cream preparations, with all four tested nanoemulsion formulas exhibiting oil-in-water emulsion characteristics [1]. Stability studies conducted on nano-cream formulations demonstrated stability for the entire 3-month study period when stored at various temperatures [1]. Additional studies on emulgel formulations report superior drug release, prolonged antifungal activity, and improved patient compliance compared to conventional creams [2].

Topical drug delivery Nanoemulsion formulation Formulation optimization Antifungal activity

Miconazole Nitrate Activity Against Dermatophytes: Comparative Potency Among Five Antifungal Agents

In broth microdilution susceptibility testing against 100 clinical dermatophyte isolates comprising four species (Trichophyton mentagrophytes 41%, Trichophyton rubrum 35%, Trichophyton tonsurans 22%, Microsporum canis 2%), miconazole nitrate was identified as the most potent drug among five antifungal agents tested [1]. The study evaluated miconazole nitrate against itraconazole, ketoconazole, and other comparators, with miconazole demonstrating superior overall potency against this dermatophyte panel [1]. Earlier comparative studies of dermatophyte susceptibility rank-ordered activity as clotrimazole > econazole nitrate > miconazole nitrate > exalamide against 64 dermatophyte isolates [2], while combination studies showed miconazole nitrate plus econazole nitrate achieved MIC of 0.78 µg/mL against Trichophyton mentagrophytes [3].

Dermatophyte infections Antifungal susceptibility Trichophyton species Topical antifungal therapy

Miconazole Nitrate 22832-87-7: Optimal Application Scenarios Based on Quantitative Evidence


Topical Vulvovaginal Candidiasis Products Requiring Rapid Symptom Relief

Based on direct head-to-head evidence demonstrating 4-fold faster relief of itching, burning, and irritation compared to oral fluconazole [1], miconazole nitrate is optimally positioned for over-the-counter and prescription vulvovaginal candidiasis formulations where rapid symptom resolution drives patient satisfaction and brand differentiation. This application leverages miconazole's direct local action at the infection site versus systemic absorption requirements of oral alternatives.

Oropharyngeal Candidiasis Topical Therapy with Reduced Systemic Exposure Requirements

For HIV-positive and immunocompromised patient populations requiring oropharyngeal candidiasis treatment, miconazole nitrate mucoadhesive buccal tablet formulations offer non-inferior clinical efficacy at a 40-fold lower dose compared to systemic ketoconazole (10 mg topical vs. 400 mg oral) with a more favorable adverse event profile [2]. This evidence supports procurement for clinical settings prioritizing minimized systemic drug exposure while maintaining therapeutic equivalence.

Antifungal Susceptibility Testing and Fluconazole-Resistant Candida Research

Given miconazole nitrate's retained potency against fluconazole-resistant Candida strains with elevated MICs of 8-64 µg/mL (miconazole MICs 0.06-1 µg/mL) and no observed resistance development after 15 serial passages [3], this compound is a scientifically justified selection for antimicrobial susceptibility testing panels, resistance surveillance studies, and as a positive control in antifungal drug discovery programs targeting azole-resistant isolates.

Advanced Topical Formulation Development Leveraging Nanoemulsion and Emulgel Platforms

For pharmaceutical development programs seeking enhanced topical delivery of hydrophobic antifungal agents, miconazole nitrate nanoemulsion and emulgel formulations demonstrate superior drug release, prolonged antifungal activity, and improved stability compared to conventional cream formulations [4]. This evidence supports procurement of miconazole nitrate as the active pharmaceutical ingredient in novel topical drug delivery system development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miconazole Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.